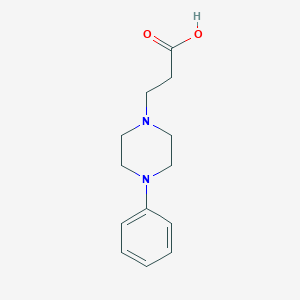

3-(4-phenylpiperazin-1-yl)propanoic acid

Übersicht

Beschreibung

3-(4-phenylpiperazin-1-yl)propanoic acid is a chemical compound that features a piperazine ring substituted with a phenyl group and a propionic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-phenylpiperazin-1-yl)propanoic acid typically involves the reaction of 4-phenylpiperazine with a suitable propionic acid derivative. One common method is the reductive amination of 4-phenylpiperazine with propionic acid or its derivatives using reducing agents such as sodium cyanoborohydride in methanol . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-phenylpiperazin-1-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The phenyl group or the piperazine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups onto the phenyl ring or the piperazine moiety.

Wissenschaftliche Forschungsanwendungen

Antidepressant Development

Research indicates that derivatives of 3-(4-phenylpiperazin-1-yl)propanoic acid are being explored as potential antidepressants. The piperazine moiety is known for its interaction with serotonin receptors, which are critical in mood regulation. Studies have shown that modifications to the piperazine structure can enhance the compound's affinity for serotonin receptors, making it a candidate for further development in treating depression and anxiety disorders.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of compounds related to this compound. For instance, structural analogs have demonstrated significant efficacy in animal models of epilepsy, outperforming traditional anticonvulsants like valproic acid in certain tests . This suggests that further exploration of this compound could lead to new treatments for seizure disorders.

Pain Management

The compound also shows promise in pain management applications. Its derivatives have been tested for antinociceptive effects, indicating potential use in treating neuropathic pain conditions. Mechanistic studies suggest that these compounds may modulate sodium channels and calcium channels involved in pain signaling pathways .

The biological activities of this compound are largely attributed to its ability to interact with various neurotransmitter systems. The piperazine ring allows for diverse interactions with dopamine and serotonin receptors, influencing mood and pain perception.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antidepressant | Modulates serotonin receptors | |

| Anticonvulsant | Effective in seizure models | |

| Antinociceptive | Reduces pain in neuropathic models |

Case Study 1: Antidepressant Efficacy

A study conducted by researchers at a prominent university synthesized several derivatives of this compound. These compounds were evaluated for their ability to inhibit serotonin reuptake. Results indicated that certain derivatives exhibited potency comparable to established antidepressants, suggesting a viable pathway for new drug development .

Case Study 2: Neuropathic Pain Relief

In a controlled animal study, a derivative of this compound was administered to mice with induced neuropathic pain. The results showed a significant reduction in pain behaviors compared to controls, indicating strong antinociceptive properties. The study concluded that the compound's mechanism likely involves modulation of neuronal excitability through sodium channel interaction .

Wirkmechanismus

The mechanism of action of 3-(4-phenylpiperazin-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, such as serotonin and dopamine receptors, modulating their activity and influencing neurological functions . Additionally, it may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound shares a similar piperazine moiety but has different substituents and applications.

4-[2-Hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione: Another related compound with a piperazine ring, used in pharmacological studies.

Uniqueness

3-(4-phenylpiperazin-1-yl)propanoic acid is unique due to its specific structural features and the presence of both a phenyl group and a propionic acid moiety. These characteristics contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound in various research fields.

Biologische Aktivität

3-(4-phenylpiperazin-1-yl)propanoic acid, also known as 4-Phenyl-1-piperazinepropanoic acid, is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activities, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C13H18N2O2

- Molar Mass : 234.29 g/mol

- Melting Point : 187.6 - 188.6 °C

- pKa : 4.55

Pharmacological Activities

This compound exhibits a range of biological activities, primarily in the fields of neuropharmacology and anti-inflammatory research.

Antidepressant Activity

Research indicates that derivatives of piperazine, including this compound, may possess antidepressant properties. A study demonstrated that compounds with a piperazine structure can modulate neurotransmitter systems, particularly serotonin and dopamine pathways, suggesting potential use in treating depression and anxiety disorders .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The anti-inflammatory mechanism is believed to involve the modulation of nuclear factor kappa B (NF-kB) signaling pathways .

The biological activity of this compound is largely attributed to its ability to interact with specific receptors and enzymes in the body:

- Serotonin Receptors : It is suggested that this compound may act on serotonin receptors (5-HT receptors), which play a significant role in mood regulation.

- Cytokine Modulation : The compound appears to modulate the expression of various cytokines, thereby influencing inflammatory responses.

- Mcl-1 Interaction : Recent studies have shown that compounds similar to this compound can bind to Mcl-1 protein, affecting cell survival pathways and potentially enhancing sensitivity to apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

In Vitro Studies

In vitro assays have indicated that this compound can reduce cell viability in certain cancer cell lines while enhancing apoptosis markers. This suggests a dual role in both neuropharmacological and oncological contexts.

Safety Profile

Despite its potential benefits, safety assessments indicate that the compound may pose risks such as irritation upon contact with skin or eyes and harmful effects if inhaled or ingested. Proper safety measures should be adhered to during handling .

Eigenschaften

IUPAC Name |

3-(4-phenylpiperazin-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c16-13(17)6-7-14-8-10-15(11-9-14)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXGOBSASOVDKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCC(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20293073 | |

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124078-87-1 | |

| Record name | 3-(4-Phenyl-piperazin-1-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20293073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.